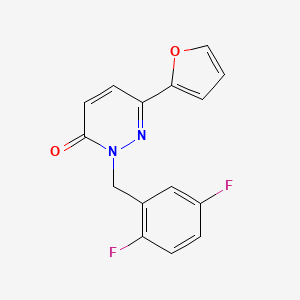

3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

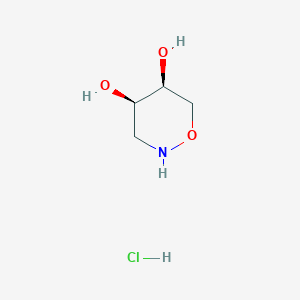

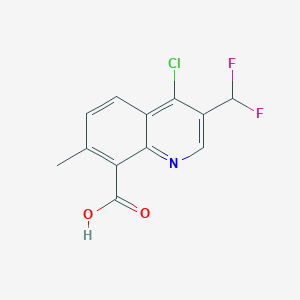

“3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been a subject of interest due to their wide range of biological activities . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 156.14 . It is a powder at room temperature . The melting point is 253-255 .Aplicaciones Científicas De Investigación

Imidazole Derivatives and Their Antibacterial Activity

Imidazole compounds, characterized by a five-membered heterocyclic ring containing nitrogen atoms, have garnered significant attention due to their promising therapeutic applications. The molecule 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid falls under this category, sharing structural similarities with various imidazole derivatives that have demonstrated considerable antibacterial efficacy. A study by Jain et al. synthesized a series of imidazole derivatives and evaluated their antimicrobial activity against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The compounds were assessed using the cylinder wells diffusion method, with certain derivatives showing notable antimicrobial potential. Another study by Brahmbhatt et al. focused on the synthesis of tri-substituted imidazole derivatives, which were then tested for their antibacterial properties against a similar spectrum of bacteria. The synthesized compounds showed varying degrees of activity, with some exhibiting significant antibacterial potential when compared against standard reference drugs like amikacin sulfate, ampicillin, and chloramphenicol

.

Synthesis and Applications in Molecular Docking Studies

Imidazole derivatives have also been synthesized and explored for their potential in molecular docking studies, a technique crucial for understanding drug-receptor interactions and designing new therapeutic agents. A study highlighted the synthesis of imidazole derivatives using Cu(II) catalysis. The derivatives were not only evaluated for their antimicrobial properties but also for their larvicidal activities. In addition to these biological assessments, the study delved into Density Functional Theory (DFT) calculations and molecular docking studies, providing a holistic view of the potential interactions at the molecular level between the synthesized compounds and biological targets. These studies are pivotal for the development of new drugs and provide valuable insights into the interaction mechanisms of imidazole derivatives with various biological receptors.

Safety and Hazards

The safety information available indicates that “3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c9-5(10)2-1-4-3-7-6(11)8-4/h3H,1-2H2,(H,9,10)(H2,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRYYKGFQBNWNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99310-57-3 |

Source

|

| Record name | 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2850552.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2850559.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methanesulfonylpiperidine](/img/structure/B2850560.png)

![1-Thiophen-2-yl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2850561.png)

![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]pyridin-4-one](/img/structure/B2850568.png)